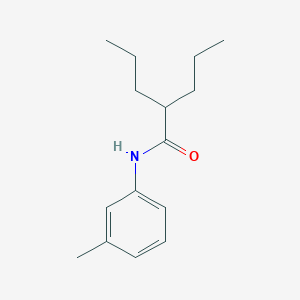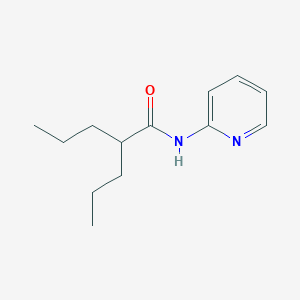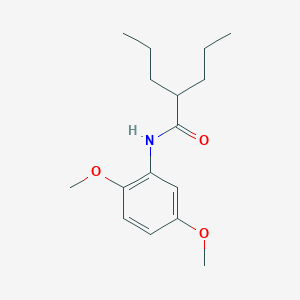
2-(4-chlorobenzoyl)-N-(2-furylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzoyl)-N-(2-furylmethyl)benzamide, commonly known as CFMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties.
作用机制
The mechanism of action of CFMB is not fully understood. However, it is believed that CFMB exerts its biological activities by interacting with various molecular targets in the cell. For instance, CFMB has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CFMB has also been reported to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CFMB has been found to exhibit various biochemical and physiological effects. For instance, CFMB has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. CFMB has also been reported to increase the levels of antioxidants such as glutathione and superoxide dismutase, thereby reducing oxidative stress. Furthermore, CFMB has shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
CFMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. CFMB also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are some limitations to using CFMB in lab experiments. For instance, CFMB may exhibit off-target effects, which can complicate the interpretation of experimental results. Furthermore, the mechanism of action of CFMB is not fully understood, which can hinder the development of specific assays to study its effects.
未来方向
There are several future directions for CFMB research. Firstly, more studies are needed to elucidate the mechanism of action of CFMB and its molecular targets. This will help in the development of specific assays to study the effects of CFMB. Secondly, more studies are needed to investigate the potential therapeutic applications of CFMB in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Finally, more studies are needed to optimize the synthesis of CFMB and improve its yield and purity.
合成方法
The synthesis of CFMB involves the reaction between 4-chlorobenzoyl chloride and 2-furylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to obtain CFMB. The yield of CFMB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
CFMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFMB has also been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, CFMB has shown promising anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
分子式 |
C19H14ClNO3 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
2-(4-chlorobenzoyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H14ClNO3/c20-14-9-7-13(8-10-14)18(22)16-5-1-2-6-17(16)19(23)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,23) |
InChI 键 |
BVORLNKEMNGXQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
methylphosphonate](/img/structure/B290299.png)







